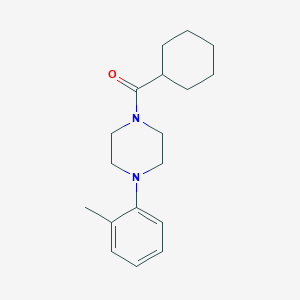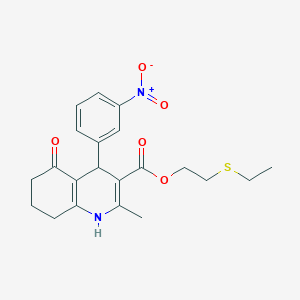![molecular formula C18H12N4O2 B4985397 N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B4985397.png)
N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide (abbreviated as PBI-05204) is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic properties. PBI-05204 is a synthetic derivative of the natural product, resveratrol, which is found in red wine and has been studied for its anti-inflammatory and anti-cancer properties.
作用机制
N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide has been shown to have multiple mechanisms of action, including the inhibition of various enzymes and signaling pathways. One of the primary targets of N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide is the enzyme, phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels. By inhibiting PDE5, N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide can increase cGMP levels, which can lead to various physiological effects, including vasodilation and anti-inflammatory effects. N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide has also been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a transcription factor involved in the regulation of various genes related to inflammation and cancer.
Biochemical and Physiological Effects:
N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer models, N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inflammation models have shown that N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide can reduce the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative disease models, N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide has been shown to protect against oxidative stress-induced neuronal damage.
实验室实验的优点和局限性
One of the advantages of N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide is its potential broad-spectrum therapeutic properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide is its low solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide.
未来方向
There are several potential future directions for the study of N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide. One area of interest is the potential use of N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide as a combination therapy with other anti-cancer drugs. Another area of interest is the potential use of N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration route for N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide in vivo.
合成方法
N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide is synthesized through a multi-step process that involves the reaction of 2-aminonicotinic acid with 4-bromo-2-fluorophenol to form a benzoxazole intermediate, which is then reacted with 4-pyridineboronic acid in the presence of a palladium catalyst. The resulting compound is then treated with isonicotinamide to yield N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide.
科学研究应用
N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide has been studied for its potential therapeutic properties in various disease models, including cancer, inflammation, and neurodegenerative diseases. In cancer models, N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Inflammation models have shown that N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease models, N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide has been shown to protect against neuronal damage caused by oxidative stress.
属性
IUPAC Name |
N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2/c23-17(12-3-7-19-8-4-12)21-14-1-2-16-15(11-14)22-18(24-16)13-5-9-20-10-6-13/h1-11H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUVIHWDUCLOGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=NC=C3)N=C(O2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diallyl-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4985318.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4985322.png)

![3,3'-thiobis[1-(cyclohexylamino)-2-propanol]](/img/structure/B4985335.png)


![6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B4985376.png)
![4-{[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4985381.png)

![3-(2-methoxyethyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985400.png)
![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B4985405.png)
![4-[3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanoyl]morpholine](/img/structure/B4985410.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B4985412.png)
